Cas no 22385-77-9 (1-Bromo-3,5-di-tert-butylbenzene)
1-Bromo-3,5-di-tert-butylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3,5-di-tert-butylbenzene
- 3,5-Di-tert-butylbromobenzene
- 1-bromo-3,5-ditert-butylbenzene
- 5-Bromo-1,3-di-tert-butylbenzene
- 1-Bromo-3,5-di-t-butylbenzene
- 3,5-di-t-butylbromobenzene
- 3,5-di-tert-Bu-bromobenzene
- 3,5-di-tert-butyl-1-bromobenzene
- 3,5-tert-butyl bromobenzene
- bromo-3,5-di-t-butylbenzene
- 1-Bromo-3,5-ditert-butylbenzene #
- 1-Bromo-3.5-di-t-butylbenzene
- CS-W012400
- 1-bromo-3,5-di-tertbutylbenzene
- Q63392199
- B3547
- 1-bromo-3,5-di-tert-butylbenzene;3,5-Di-tert-butylbromobenzene
- AC-23642
- EC 607-060-2
- J-511376
- 3,5-di-t-butyl-bromobenzene
- 22385-77-9
- 3,5-Bis(tert-butyl)-1-bromo-benzene
- SY014472
- MFCD00796945
- 1-bromo-3,5-di-t-butyl benzene
- DTXSID00347326
- AKOS005258930
- AS-15532
- Bromo-3,5-di-tert-butylbenzene
- EN300-7374638
- SY292051
- 1-Bromo-3,5-(ditert-Butyl)benzene
- SCHEMBL190968
- A4810
- NS00002439
- FT-0607476
- AM20030382
- 1-bromo-3.5-di-tertbutylbenzene
- Benzene, 1-bromo-3,5-bis(1,1-dimethylethyl)-
- 1-Bromo-3,5-di-tert-butylbenzene, 97%
- CL8620
- DB-011124
-
- MDL: MFCD00796945
- Inchi: 1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
- InChI Key: BUOWTUULDKULFI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C(C)(C)C)C(C)(C)C
- BRN: 2091559
Computed Properties
- Exact Mass: 268.08300
- Monoisotopic Mass: 268.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.126
- Melting Point: 63.0 to 67.0 deg-C
- Boiling Point: 158°C/17mmHg(lit.)
- Flash Point: 98.9℃
- Refractive Index: 1.503
- PSA: 0.00000
- LogP: 5.04410
1-Bromo-3,5-di-tert-butylbenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22
- Safety Term:S22;S24/25
1-Bromo-3,5-di-tert-butylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3,5-di-tert-butylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592161-1G |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 1g |
¥246.48 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 592161-10G |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 10g |
¥2437 | 2023-12-02 | ||
| TRC | B689578-100mg |
1-Bromo-3,5-di-t-butylbenzene |
22385-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689578-250mg |
1-Bromo-3,5-di-t-butylbenzene |
22385-77-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689578-500mg |
1-Bromo-3,5-di-t-butylbenzene |
22385-77-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689578-1g |
1-Bromo-3,5-di-t-butylbenzene |
22385-77-9 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-1g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 1g |
¥32 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-25g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 25g |
¥210 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011001-5g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 5g |
¥70 | 2023-09-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119345-100g |
1-Bromo-3,5-di-tert-butylbenzene |
22385-77-9 | 99% | 100g |
¥372.90 | 2023-09-03 |
1-Bromo-3,5-di-tert-butylbenzene Suppliers
1-Bromo-3,5-di-tert-butylbenzene Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-Bromo-3,5-di-tert-butylbenzene
Research Brief on 1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9): Recent Advances and Applications
1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9) is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural properties, characterized by the presence of bulky tert-butyl groups and a reactive bromine atom, make it a versatile intermediate in organic synthesis and drug development. Recent studies have explored its applications in catalysis, material science, and as a precursor for bioactive molecules. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its potential uses and mechanistic roles.
Recent literature highlights the role of 1-Bromo-3,5-di-tert-butylbenzene in cross-coupling reactions, particularly in the synthesis of complex organic frameworks. A study published in the Journal of Organic Chemistry (2023) demonstrated its efficacy as a substrate in palladium-catalyzed Suzuki-Miyaura couplings, yielding high-purity biaryl compounds with applications in medicinal chemistry. The steric hindrance provided by the tert-butyl groups was found to enhance selectivity, reducing side reactions and improving yields. These findings underscore the compound's utility in constructing pharmacologically relevant scaffolds.
In addition to its synthetic applications, 1-Bromo-3,5-di-tert-butylbenzene has been investigated for its potential in material science. A 2024 study in Advanced Materials reported its use as a building block for porous organic polymers (POPs) with high thermal stability and surface area. These POPs exhibited exceptional gas adsorption properties, making them promising candidates for environmental remediation and energy storage. The bromine atom's reactivity facilitated post-synthetic modifications, enabling the incorporation of functional groups to tailor material properties for specific applications.
Mechanistic studies have also shed light on the compound's behavior under various conditions. Quantum chemical calculations, as detailed in a recent Computational Chemistry publication (2024), revealed that the tert-butyl groups significantly influence the electronic distribution and reactivity of the aromatic ring. This insight has implications for designing derivatives with optimized reactivity profiles for targeted applications. Furthermore, the compound's stability under acidic and basic conditions makes it a reliable intermediate in multi-step synthetic pathways.
In the pharmaceutical domain, 1-Bromo-3,5-di-tert-butylbenzene has been explored as a precursor for bioactive molecules. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its conversion into tert-butyl-substituted benzimidazoles, which exhibited potent inhibitory activity against certain kinase enzymes implicated in cancer. The bromine atom served as a handle for further functionalization, enabling the introduction of pharmacophores to enhance biological activity. These findings highlight the compound's potential in drug discovery and development.
Despite these advancements, challenges remain in scaling up the synthesis of 1-Bromo-3,5-di-tert-butylbenzene and its derivatives. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as solvent-free reactions and catalytic recycling, are being explored to address these challenges. Industry reports indicate growing interest in this compound, with several pharmaceutical and material science companies investing in its large-scale production.
In conclusion, 1-Bromo-3,5-di-tert-butylbenzene (CAS: 22385-77-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable diverse applications, from organic synthesis to material science and drug discovery. Ongoing research aims to further elucidate its mechanistic roles and expand its utility in emerging fields. This brief underscores the importance of continued exploration and innovation in harnessing the full potential of this versatile molecule.
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